3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol
Description
3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol is a benzimidazole derivative characterized by a 1-ethyl-substituted benzimidazole core linked to a propan-1-ol chain via an amino group. ethoxy) and their impact on molecular properties.
Properties
IUPAC Name |
3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15-11-7-4-3-6-10(11)14-12(15)13-8-5-9-16/h3-4,6-7,16H,2,5,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQRZLSYXRJVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387963 | |
| Record name | 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631843-69-1 | |
| Record name | 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol typically involves the reaction of 1-ethylbenzimidazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the benzimidazole attacks the carbon atom of the chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzimidazole moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, ketones, aldehydes, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways in biological systems. The benzimidazole moiety can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol and analogs from the evidence:
*Estimated based on structural similarity to .
Critical Analysis of Structural Modifications
- Substituent Position : Ethyl at the 1-position (hypothesized for the target compound) may confer steric or electronic effects distinct from the 6-ethoxy substitution in .
- Propanol Chain Modifications: Amino-linked propanol (target compound) vs. ketone or aryloxy groups () alter hydrogen-bonding capacity and metabolic stability.
- Purity and Characterization : LCMS and HPLC-UV data (e.g., ) underscore the importance of analytical validation for reproducibility in pharmacological studies.
Biological Activity
3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 219.28 g/mol. This compound has garnered attention in various fields of biochemistry and medicinal chemistry due to its potential biological activities, particularly its interactions with biomolecules and implications in drug development.
Chemical Structure
The structure of this compound features a benzimidazole moiety that is known for its ability to interact with nucleic acids and proteins, potentially influencing biological processes. The presence of an amino group and a hydroxyl group suggests that the compound may participate in hydrogen bonding, which is critical for biological interactions.
DNA Binding Affinity
One significant aspect of the biological activity of this compound is its potential to bind to DNA. Similar compounds have shown that they can intercalate between DNA base pairs, which can affect gene expression and cellular processes. For instance, studies involving related benzimidazole derivatives have demonstrated strong DNA binding affinities, which could be extrapolated to this compound based on structural similarities .
| Compound | Binding Mode | Affinity |
|---|---|---|
| This compound | Intercalation | TBD |
| Related Benzimidazole Derivative | Intercalation | High |
Synthesis and Characterization
A study involving the synthesis of silver(I) complexes with benzimidazole derivatives demonstrated that these complexes exhibited enhanced DNA-binding properties compared to their free ligand counterparts. The synthesized complex [Ag(bebt)(cinnamate)] was characterized using spectroscopic methods, indicating that similar approaches could be applied to study the interactions of this compound with metal ions or biomolecules.
Pharmacological Potential
The pharmacological potential of this compound is also highlighted in studies focusing on its role as a precursor in the synthesis of other bioactive compounds. The versatility of this compound allows it to serve as a building block for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
